molecular formula C11H15NO2 B000034 (-)-Salsoline CAS No. 89-31-6

(-)-Salsoline

Cat. No. B000034
CAS RN: 89-31-6
M. Wt: 193.24 g/mol
InChI Key: YTPRLBGPGZHUPD-ZETCQYMHSA-N
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Description

Synthesis Analysis

Salsolinol, including its (-)-enantiomer, is synthesized in the human brain through enzymatic reactions rather than the non-enzymatic Pictet-Spengler reaction. The enzymatic pathway involves the condensation of dopamine with acetaldehyde, catalyzed by (R)-salsolinol synthase, leading to the specific synthesis of (R)-salsolinol, which is further processed into various derivatives including (-)-salsoline through enzymatic N-methylation and oxidation processes (Naoi, Maruyama, & Nagy, 2004).

Molecular Structure Analysis

Salsolinol's structure is characterized by a tetrahydroisoquinoline core, with hydroxy groups at positions 6 and 7 and a methyl group at position 1. This structure plays a crucial role in its biological activity, including its interaction with monoamine neurotransmitters and potential neurotoxic effects. The molecular structure also influences its synthesis and metabolic pathways within the human body.

Chemical Reactions and Properties

Salsolinol undergoes various chemical reactions in the brain, including oxidation and methylation, leading to the formation of neurotoxic compounds such as N-methyl-(R)-salsolinol. These compounds have been shown to induce oxidative stress and cytotoxicity in neuronal cells, implicating them in the neurodegeneration observed in diseases like Parkinson's disease. The reaction of salsolinol with Cu(II) ions further exacerbates its neurotoxic potential through redox cycling and reactive oxygen species (ROS) production (Jung & Surh, 2001).

Scientific Research Applications

  • Analytical Chemistry : Salsolinol and salsoline are used in the analysis of biological samples like urine, cerebrospinal fluid, brain, and liver using gas chromatography and mass spectrometry (Sjöquist & Magnuson, 1980).

  • Pharmacology and Medicine : The compounds in Salsola vermiculata, including salsoline, have potential as acetylcholinesterase and α-glucosidase inhibitors, useful in developing new drugs (Mollaei, Farnia, & Ghanavi, 2021). Additionally, salsolinol exhibits anti-5-hydroxytryptamine activity and can antagonize contraction of smooth muscle tissues (Hamilton & Hirst, 1976). It also ameliorates doxorubicin-induced chronic heart failure in rats and improves mitochondrial function in cardiomyocytes (Wen et al., 2019).

  • Neuroscience : Salsolinol has been found to produce reinforcing effects in the nucleus accumbens of alcohol-preferring rats, mediated in part by D2/D3-like receptors (Rodd et al., 2003). It is also implicated in the deterioration of organs in neurodegenerative disorders like Parkinson's disease by inducing perturbation of the copper transport system (Kim, Kang, & Kang, 2016).

  • Endocrinology : Salsolinol stimulates the release of prolactin in ruminants, with the potency varying based on the physiological status of the cattle (Hashizume et al., 2008; Hashizume et al., 2010).

  • Other Applications : Salsoline and related compounds have been shown to dilate peripheral arteries and lower blood pressure, as well as act as irreversible inhibitors of certain enzymes in warm-blooded animals and insects (Kuznetsova, Abdullaeva, & Sadikov, 2005; Dalimov et al., 1996).

properties

IUPAC Name

(1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7/h5-7,12-13H,3-4H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPRLBGPGZHUPD-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64047-43-4 (hydrochloride hydrate[4:4:1])
Record name Salsoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-Salsoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(-)-Salsoline

CAS RN

89-31-6
Record name (-)-Salsoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Salsoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salsoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALSOLINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T246JT0V8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-Salsoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221.5 °C
Record name (-)-Salsoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
812
Citations
B Sjöquist, E Magnuson - … of Chromatography B: Biomedical Sciences and …, 1980 - Elsevier
… Salsolinol and salsoline were labelled with deuterium using … The deuterium-labelled salsolinol and salsoline were used as internal … The salsolinol was purified on alumina and salsoline …
Number of citations: 81 www.sciencedirect.com
S Borg, H Kvande, E Magnuson… - Acta psychiatrica …, 1980 - europepmc.org
Analyses of salsolinol and salsoline in human lumbar cerebrospinal fluid and urine have been performed by gas chromatography mass spectrometry. Twelve male alcoholic inpatients …
Number of citations: 24 europepmc.org
M Chrzanowska, B Schönenberger… - Helvetica chimica …, 1987 - Wiley Online Library
Synthesis of the optical isomers of (±)‐methyl 6,7‐dimethyl‐3′,4′‐dideoxynorlaudanosoline‐1‐carboxylate ((±)‐2) was accomplished by reaction of (±)‐2 with (+)‐(R)‐1‐phenylethyl …
Number of citations: 17 onlinelibrary.wiley.com
AR Battersby, TP Edwards - Journal of the Chemical Society …, 1960 - pubs.rsc.org
… elucidation of the absolute configurations of salsolidine (V), salsoline (IX) and calycotomine (X). together with partially racemic (+)-salsoline (IX). The former had been synthesised by the …
Number of citations: 41 pubs.rsc.org
MK Ibrayev, OA Nurkenov, ZB Rakhimberlinova… - Molecules, 2022 - mdpi.com
The interaction results of 1,2-dibromo-3-isothiocyanatopropane with some pyrazoles as well as cytisine and salsoline alkaloids were presented in this paper. It was shown that the …
Number of citations: 3 www.mdpi.com
SA Popov, YV Gatilov, TV Rybalova, AV Tkachev - Tetrahedron: Asymmetry, 2003 - Elsevier
A series of novel optically active β-enaminones have been prepared regio- and stereoselectively from primary and secondary amines (pyrrolidine, cytisine salsoline and 2-amino-1-(4-…
Number of citations: 22 www.sciencedirect.com
IV Kulakov - Chemistry of Natural Compounds, 2015 - Springer
… [6–8], analogous derivatives based on the alkaloid salsoline (1), which reduces blood … Salsoline derivatives are common subjects for discovering new cardiovascular drugs. Salsoline …
Number of citations: 1 link.springer.com
OA Nurkenov, TM Seilkhanov, SD Fazylov… - CHEMISTRY AND …, 2019 - rmebrk.kz
… alkaloid salsoline, as … salsoline, α-and γ-cyclodextrins and their supramolecular complexes was carried out. Certain changes have the chemical shifts of 1H and 13C nucleus of salsoline…
Number of citations: 2 rmebrk.kz
NO Aktayevich, ST Muratovich… - Известия НАН РК …, 2019 - journals.nauka-nanrk.kz
… alkaloid salsoline, as … salsoline, α-and γ-cyclodextrins and their supramolecular complexes was carried out. Certain changes have the chemical shifts of 1H and 13C nucleus of salsoline…
Number of citations: 0 journals.nauka-nanrk.kz
SS Baum, R Hill, K Kiianmaa, H Rommelspacher - Alcohol, 1999 - Elsevier
… and (R)-salsolinol, salsoline and tetrahydropapaveroline (THP)] … Ethanol caused an increase in salsoline concentrations in … following ethanol application (dopamine, salsoline, THP), the …
Number of citations: 28 www.sciencedirect.com

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